Croweacin

Catalog No.
S13261785
CAS No.
484-34-4
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Croweacin

CAS Number

484-34-4

Product Name

Croweacin

IUPAC Name

4-methoxy-5-prop-2-enyl-1,3-benzodioxole

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-3-4-8-5-6-9-11(10(8)12-2)14-7-13-9/h3,5-6H,1,4,7H2,2H3

InChI Key

VGXJTTXSNPYTSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1OCO2)CC=C

Description

Croweacin is a natural product found in Asarum hypogynum, Asarum asperum, and other organisms with data available.

Croweacin is a naturally occurring organic compound classified as a phenolic ether, with the chemical formula C11H12O3C_{11}H_{12}O_{3}. It is primarily found in the essential oils of plants such as Ammi visnaga, commonly known for its medicinal properties. Croweacin exhibits a complex structure characterized by a methylenedioxy group and an allyl substituent, contributing to its unique chemical behavior and biological activity. Its molecular structure has been elucidated through various spectroscopic methods, revealing significant features that influence its interactions in biological systems and its applications in industrial processes, particularly as a corrosion inhibitor .

Typical of phenolic compounds. Notably, it can undergo:

  • Ozonolysis: This reaction involves the cleavage of double bonds in the presence of ozone, leading to the formation of aldehydes or ketones.
  • Oxidation: Croweacin can be oxidized to yield various products, including quinones, which may enhance its biological activity.
  • Substitution Reactions: The presence of the methoxy and allyl groups allows for electrophilic aromatic substitution, making it versatile in synthetic organic chemistry.

These reactions underscore Croweacin's potential for modification and functionalization in various chemical contexts .

Croweacin exhibits notable biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Activity: Studies indicate that Croweacin possesses antibacterial properties, making it a candidate for use in pharmaceuticals and natural preservatives.
  • Corrosion Inhibition: Research highlights its effectiveness as a green corrosion inhibitor for metals such as brass in saline environments, showcasing its dual role in both biological and industrial applications .

Croweacin can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves steam distillation or solvent extraction from plants like Ammi visnaga.
  • Synthetic Routes: Laboratory synthesis may involve starting materials such as phenol derivatives and employing reactions like alkylation or methoxylation to construct the Croweacin framework. For example, using allyl bromide in conjunction with phenolic substrates can yield Croweacin through nucleophilic substitution reactions .

The applications of Croweacin are diverse:

  • Corrosion Inhibition: Its primary industrial application is as a green inhibitor for metal corrosion, particularly in environments containing chloride ions.
  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, Croweacin is explored for use in drug formulations.
  • Cosmetics and Personal Care Products: Its pleasant aroma and potential skin benefits make it suitable for inclusion in cosmetic formulations .

Recent studies have focused on the interaction of Croweacin with various substrates:

  • Metal Surfaces: Computational models indicate strong adsorption characteristics of Croweacin on brass surfaces, suggesting effective corrosion protection mechanisms.
  • Biological Systems: Interaction studies reveal that Croweacin can modulate cellular pathways related to oxidative stress and inflammation, enhancing its therapeutic potential .

Croweacin shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
EugenolC10H12O3Found in clove oil; known for analgesic and anti-inflammatory effects.
Trans-AnetholeC10H12OPresent in anise oil; exhibits antimicrobial properties.
ThymolC10H14OFound in thyme; recognized for its antiseptic qualities.
2-MethoxyphenolC8H10O2Commonly known as guaiacol; used as a flavoring agent and antiseptic.
4-MethoxybenzaldehydeC9H10O3An aromatic compound used in fragrances; similar functional groups.

Uniqueness of Croweacin

Croweacin stands out due to its specific combination of methylenedioxy and allyl groups, which not only enhance its biological activity but also provide unique chemical reactivity compared to similar compounds. Its dual role as an effective corrosion inhibitor and a bioactive agent further distinguishes it within this group of phenolic compounds .

Molecular Formula and Weight Determination

Croweacin is defined by the molecular formula $$ \text{C}{11}\text{H}{12}\text{O}_{3} $$, corresponding to a molecular weight of 192.21 g/mol. This calculation, derived from the atomic masses of carbon (12.01 g/mol), hydrogen (1.01 g/mol), and oxygen (16.00 g/mol), aligns with experimental data obtained via mass spectrometry. The compound’s elemental composition reflects its classification as a benzodioxole derivative, characterized by a fused benzene ring and methylenedioxy functional group.

Table 1: Molecular properties of croweacin

PropertyValue
Molecular formula$$ \text{C}{11}\text{H}{12}\text{O}_{3} $$
Molecular weight192.21 g/mol
Synonyms1-Allyl-2-methoxy-3,4-methylenedioxybenzene, WS97V62VOQ

The allyl substituent ($$ \text{CH}2\text{CHCH}2 $$) at position 1 and the methoxy group ($$ \text{OCH}_3 $$) at position 2 further differentiate croweacin from related benzodioxoles.

IUPAC Nomenclature and Systematic Classification

According to IUPAC conventions, croweacin is systematically named 1-allyl-2-methoxy-1,3-benzodioxole. This nomenclature prioritizes the benzodioxole core (a benzene ring fused to a 1,3-dioxole ring), with substituents numbered to minimize locants. The allyl group occupies position 1, while the methoxy group resides at position 2.

Croweacin belongs to the phenylpropanoid superclass, specifically the cinnamic acid derivatives, as classified by the NP Classifier system. Its biosynthetic origin traces to the shikimate pathway, which produces aromatic amino acids and secondary metabolites. ClassyFire further categorizes it under organoheterocyclic compounds → benzodioxoles, emphasizing its methylenedioxy bridge.

Isomerism and Stereochemical Considerations

Croweacin exhibits structural isomerism due to variable positioning of its functional groups. For instance, during synthetic attempts to produce croweacinaldehyde (a derivative), an undesired isomer, 2-methoxy-4,5-methylenedioxypropiophenone, forms alongside the target product. This highlights the compound’s susceptibility to positional isomerism under specific reaction conditions.

Notably, croweacin itself lacks stereoisomerism, as its structure contains no chiral centers or geometric constraints. The allyl group’s double bond ($$ \text{CH}2\text{CHCH}2 $$) adopts a trans configuration by default, but free rotation around single bonds prevents fixed stereochemical arrangements.

Crystallographic and Spectroscopic Validation

Crystallographic Analysis

While direct X-ray crystallography data for croweacin remains limited, its 3D structure has been computationally modeled using PubChem’s molecular dynamics tools. The benzodioxole ring system adopts a planar conformation, with the allyl and methoxy groups oriented orthogonally to minimize steric hindrance.

Spectroscopic Characterization

Croweacin’s structure has been validated through multiple spectroscopic techniques:

Table 2: Spectroscopic signatures of croweacin

TechniqueKey Observations
Gas Chromatography-Mass Spectrometry (GC-MS)Molecular ion peak at m/z 192.21; fragmentation patterns consistent with allyl and methoxy groups.
Infrared (IR) SpectroscopyStretching vibrations at 1250 cm$$^{-1}$$ (C-O-C methylenedioxy) and 2840 cm$$^{-1}$$ (O-CH$$_3$$).
Nuclear Magnetic Resonance (NMR)$$ ^1\text{H} $$ NMR: δ 3.85 (s, 3H, OCH$$3$$), δ 5.95 (m, 2H, CH$$2$$CHCH$$_2$$), δ 6.45–6.70 (m, 3H, aromatic protons).

These data collectively confirm the compound’s benzodioxole backbone and substituent arrangement.

The earliest investigations into croweacin synthesis were pioneered by Penfold, Morrison, and subsequently Baker, Penfold, and Simonsen in the 1920s and 1930s [1] [2]. These foundational studies established the structural identity of croweacin as 2-methoxy-3,4-methylenedioxyallylbenzene and developed the primary synthetic methodologies that would form the basis for all subsequent work.

The ozonolysis pathway represents the most direct method for converting croweacin to its corresponding aldehyde derivative. Natural croweacin, when subjected to ozonolysis in methyl acetate solution at 0°C, undergoes oxidative cleavage of the terminal alkene functionality [1]. The reaction proceeds through the formation of a primary ozonide intermediate, which subsequently fragments to yield 2-methoxy-3,4-methylenedioxyphenylacetaldehyde as the major product alongside formaldehyde [1]. This aldehyde product was characterized through the preparation of its semicarbazone derivative (decomposition point 194-195°C) and 2,4-dinitrophenylhydrazone derivative (melting point 169-170°C) [1].

The oxidation of croweacin with potassium permanganate under mild conditions provides an alternative pathway for structural degradation and product formation [1]. This reaction yields croweacin glycol as the primary product, with the glycol exhibiting a consistent melting point of 90-91°C after purification [1]. The glycol formation occurs through syn-addition of permanganate across the alkene double bond, followed by hydrolysis to yield the corresponding diol [3] [4]. Under more vigorous oxidative conditions, the glycol can be further oxidized to croweacic acid (2-methoxy-3,4-methylenedioxybenzoic acid) [1].

A particularly significant finding in the historical development was the oxidation of croweacin glycol with lead tetraacetate in acetic acid [1]. This reaction provides a selective method for converting the glycol to 2-methoxy-3,4-methylenedioxyphenylacetaldehyde without affecting other functional groups. The reaction employs 1.1 molar equivalents of lead tetraacetate and proceeds through a cyclic transition state mechanism characteristic of glycol cleavage reactions [1].

Starting MaterialReaction ConditionsPrimary ProductsSecondary ProductsReference
Croweacin (natural)O₃ in methyl acetate at 0°C2-methoxy-3,4-methylenedioxyphenylacetaldehydeFormaldehydeBaker et al. 1939 [1]
Croweacin (natural)KMnO₄ mild conditionsCroweacin glycol (mp 91°C)Croweacic acidPenfold & Morrison 1922 [1]
Croweacin glycolLead tetraacetate in acetic acid2-methoxy-3,4-methylenedioxyphenylacetaldehydeNot specifiedBaker et al. 1939 [1]

Modern Synthetic Routes Using Methylation Strategies

The development of synthetic routes to croweacin marked a significant advancement in the field, eliminating dependence on natural sources and enabling systematic structure-activity relationship studies. The methylation approach, first developed by Baker and Savage in their work on parsley apiole derivatives, provides the most practical synthetic access to croweacin and related compounds [1] [5].

The synthesis begins with 2-hydroxy-3,4-methylenedioxybenzoic acid, which undergoes methylation using methyl sulfate in the presence of potassium hydroxide [1]. The reaction is conducted in aqueous acetone with warming, and the methylation process requires careful control of stoichiometry to avoid over-methylation. The resulting croweacic acid (2-methoxy-3,4-methylenedioxybenzoic acid) exhibits a melting point of 152-153°C and shows no ferric chloride reaction, confirming complete methylation of the phenolic hydroxyl group [1].

The key step in croweacin synthesis involves the methylation of 2-hydroxy-3,4-methylenedioxyallylbenzene using the same methylation conditions [1]. The substrate is treated with excess methyl sulfate and aqueous potassium hydroxide in methanol, followed by steam distillation to isolate the product. The synthetic croweacin exhibits a boiling point of 147-148°C at 22 mmHg and possesses a weak odor reminiscent of safrole [1].

A critical limitation of this synthetic approach is the non-homogeneous nature of the 2-hydroxy-3,4-methylenedioxyallylbenzene starting material [1]. The preparation of this intermediate from pyrogallol methylene ether through allyl ether rearrangement leads to both ortho- and para-migration products. The usual ortho-migration yields the desired 2-hydroxy-3,4-methylenedioxyallylbenzene, while unexpected para-migration produces 4-hydroxy-2,3-methylenedioxyallylbenzene [1]. This mixture results in synthetic croweacin that contains the corresponding 4-methoxy-2,3-methylenedioxyallylbenzene isomer, which cannot be easily separated due to similar boiling points [1].

The methylation mechanism proceeds through nucleophilic attack of the phenoxide anion on the electrophilic methyl group of methyl sulfate [1]. The reaction is facilitated by the electron-donating effects of the methylenedioxy group, which increases the nucleophilicity of the phenoxide oxygen. The use of excess base ensures complete deprotonation of the phenolic hydroxyl group and drives the reaction to completion.

Starting MaterialMethylating AgentReaction ConditionsProductMelting Point (°C)Purity Issues
2-hydroxy-3,4-methylenedioxybenzoic acidMethyl sulfate + KOHAqueous acetone, warmingCroweacic acid152-153None reported
2-hydroxy-3,4-methylenedioxyallylbenzeneMethyl sulfate + KOHMethanol, steam distillationSynthetic croweacinbp 147-148°C/22 mmHgNon-homogeneous
Pyrogallol 1-monomethyl etherNot specifiedAllyl ether rearrangementMixed isomersVariableContains position isomers

Propenyl Isomer (Isocroweacin) Formation Mechanisms

The isomerization of croweacin to its propenyl isomer, isocroweacin, represents a fundamental transformation that provides insight into the reactivity patterns of allylbenzene derivatives. This isomerization is achieved through treatment with alcoholic potassium hydroxide under reflux conditions and proceeds through a base-catalyzed mechanism [1].

Natural croweacin, when heated with potassium hydroxide in alcohol for 68 hours under reflux conditions, undergoes complete conversion to isocroweacin [1]. The product exhibits a boiling point of 145-147°C at 12 mmHg and a refractive index of 1.5675 at 20°C. The isomerization involves migration of the double bond from the terminal position (allyl) to an internal position conjugated with the aromatic ring (propenyl) [1].

The mechanism of isomerization proceeds through abstraction of an allylic proton by hydroxide ion, forming a resonance-stabilized carbanion [1]. This carbanion can be reprotonated at either the original position or at the alternative allylic position, leading to the thermodynamically favored propenyl isomer. The conjugation of the double bond with the aromatic ring system provides additional stabilization that drives the equilibrium toward the propenyl form.

Synthetic croweacin exhibits different behavior under identical conditions, producing not only isocroweacin but also a solid isomer in approximately 20% yield [1]. This solid isomer melts at 64°C and has been identified as 4-methoxy-2,3-methylenedioxypropenylbenzene through oxidative degradation studies. When oxidized with potassium permanganate, this isomer yields 4-methoxy-2,3-methylenedioxybenzoic acid rather than croweacic acid, confirming its regioisomeric structure [1].

The formation of the solid isomer arises from the presence of the 4-methoxy-2,3-methylenedioxyallylbenzene impurity in synthetic croweacin [1]. This impurity undergoes the same base-catalyzed isomerization mechanism, but the resulting propenyl compound crystallizes readily, facilitating its isolation and characterization.

Isocroweacin exhibits unusual reactivity toward bromine in acetic acid at room temperature [1]. Rather than undergoing typical addition reactions, isocroweacin suffers complete loss of the propenyl side chain to yield 1,2,3-tribromo-4-methoxy-5,6-methylenedioxybenzene. This reaction proceeds through electrophilic aromatic substitution, with the electron-rich aromatic ring activating toward bromination while the side chain is eliminated [1].

Starting MaterialTreatmentTemperatureMajor ProductPhysical PropertiesSide Chain FateMechanism
Natural croweacinAlcoholic KOH, 68 hours refluxReflux (~78°C)Isocroweacin (propenyl)bp 145-147°C/12 mmHg, nD²⁰ 1.5675Allyl → PropenylBase-catalyzed isomerization
Synthetic croweacinAlcoholic KOH, 48 hoursWater bath (~100°C)Isocroweacin + solid isomerbp 150-151°C/15 mmHgAllyl → Propenyl + para-migrationIsomerization + rearrangement
IsocroweacinBr₂ in acetic acidRoom temperature1,2,3-tribromo-4-methoxy-5,6-methylenedioxybenzenemp 155-156°CComplete loss of propenyl chainElectrophilic aromatic substitution

Derivatization to Croweacin Aldehyde

The preparation of croweacin aldehyde (2-methoxy-3,4-methylenedioxyphenylacetaldehyde) represents a critical transformation in the synthetic chemistry of this compound class. Multiple synthetic approaches have been developed, each offering distinct advantages and limitations for accessing this key intermediate [1] [6] [7] [8].

The direct ozonolysis approach, as described in the historical synthesis section, provides the most straightforward access to croweacin aldehyde from natural croweacin [1]. The ozonolysis reaction cleaves the terminal alkene functionality while preserving the aromatic substitution pattern, yielding the aldehyde in a single step. The product can be isolated and characterized through standard carbonyl derivatization methods, including semicarbazone and 2,4-dinitrophenylhydrazone formation [1].

An alternative approach utilizes the oxidation of croweacin glycol with lead tetraacetate in acetic acid [1]. This method offers the advantage of selective glycol cleavage without affecting other functional groups present in the molecule. The reaction proceeds through a cyclic mechanism involving coordination of lead to both hydroxyl groups, followed by elimination to form the aldehyde. The product obtained through this route exhibits identical physical and spectral properties to that prepared by direct ozonolysis [1].

A particularly significant synthetic development was reported by Baker and co-workers, who achieved the synthesis of croweacin aldehyde through Vilsmeier-Haack formylation of 1-methoxy-2,3-methylenedioxybenzene [7] [8]. This approach employs phosphorus oxychloride and N-methylformanilide to effect electrophilic aromatic substitution, introducing the formyl group at the position para to the methoxy substituent. The reaction yields croweacin aldehyde in 46% yield with a melting point of 103-104°C [8].

The Vilsmeier-Haack formylation mechanism proceeds through formation of an electrophilic chloromethyleneiminium species from the reaction of phosphorus oxychloride with N-methylformanilide [8]. This electrophile attacks the electron-rich aromatic ring, with the methoxy and methylenedioxy groups directing substitution to the para position. Subsequent hydrolysis of the iminium intermediate yields the aldehyde product.

An alternative synthetic route to croweacin aldehyde was developed starting from daphnetin through methylenation, methylation, and ozonolysis [6]. While this approach provides an alternative pathway, it requires multiple steps and offers no significant advantages over the more direct methods.

The characterization of croweacin aldehyde relies primarily on carbonyl derivatization reactions [1] [8]. The semicarbazone derivative exhibits a decomposition point of 194-195°C, while the 2,4-dinitrophenylhydrazone melts at 169-170°C. These derivatives provide reliable means for identification and purification of the aldehyde product.

Oxidation of croweacin aldehyde with potassium permanganate yields croweacic acid, confirming the structural relationship between these compounds [1] [8]. This oxidation reaction serves as a useful degradative method for structural confirmation and provides access to the corresponding carboxylic acid derivative.

Derivatization MethodStarting MaterialReagentsYield (%)Product MP (°C)CharacterizationAdvantagesLimitations
Direct ozonolysisNatural croweacinO₃, then H₂O₂/H⁺Not specifiedNot specifiedSemicarbazone, DNP derivativeDirect from natural sourceRequires natural material
Glycol oxidation with lead tetraacetateCroweacin glycolPb(OAc)₄ in AcOHNot specified169-170 (DNP derivative)2,4-DNP derivativeHigh purityMulti-step process
Vilsmeier-Haack formylation1-methoxy-2,3-methylenedioxybenzenePOCl₃, N-methylformanilide46103-1042,4-DNP derivative mp 254-255°CConvenient synthetic routeModerate yield
From daphnetin via methylenationDaphnetinNaOH, (CH₃)₂SO₄, then O₃Not specifiedNot specifiedOxidation to croweacic acidAlternative pathwayComplex multi-step synthesis

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

192.078644241 g/mol

Monoisotopic Mass

192.078644241 g/mol

Heavy Atom Count

14

UNII

WS97V62VOQ

Dates

Last modified: 08-10-2024

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